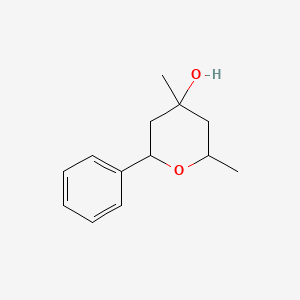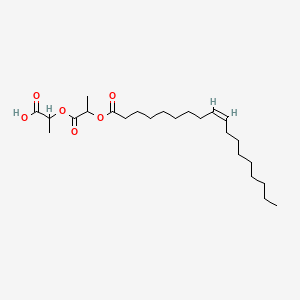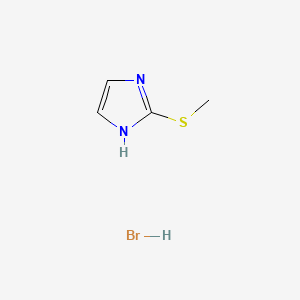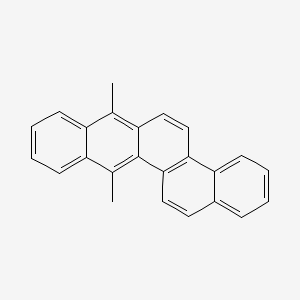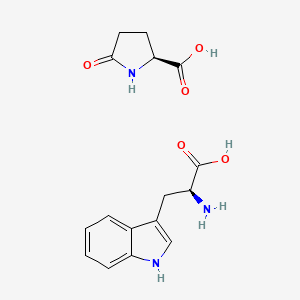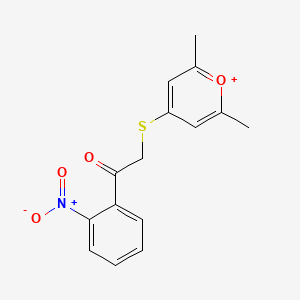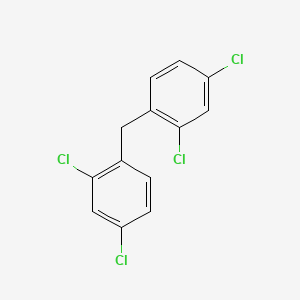
1,1'-Methylenebis(2,4-dichlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(2,4-dichlorobenzene): is an organic compound with the molecular formula C13H8Cl4 . It is a derivative of benzene, where two benzene rings are connected by a methylene bridge, and each benzene ring is substituted with two chlorine atoms at the 2 and 4 positions. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(2,4-dichlorobenzene) can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2,4-dichlorobenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of 1,1’-Methylenebis(2,4-dichlorobenzene) follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing purification techniques such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Methylenebis(2,4-dichlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylene bridge can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the methylene bridge.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include dechlorinated compounds or modified methylene bridges.
Scientific Research Applications
Chemistry: 1,1’-Methylenebis(2,4-dichlorobenzene) is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it valuable in the development of new materials and chemical processes .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to investigate the toxicity and environmental impact of similar substances .
Industry: Industrially, 1,1’-Methylenebis(2,4-dichlorobenzene) is used in the production of polymers, resins, and other materials. Its chemical properties contribute to the durability and performance of these products .
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(2,4-dichlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methylene bridge play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
1,1’-Methylenebis(2,6-dichlorobenzene): Similar structure but with chlorine atoms at the 2 and 6 positions.
1,1’-Methylenebis(3,4-dichlorobenzene): Chlorine atoms at the 3 and 4 positions.
1,1’-Methylenebis(2,5-dichlorobenzene): Chlorine atoms at the 2 and 5 positions.
Uniqueness: 1,1’-Methylenebis(2,4-dichlorobenzene) is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and physical properties. This positioning makes it particularly suitable for certain industrial applications and research studies .
Properties
CAS No. |
84604-89-7 |
|---|---|
Molecular Formula |
C13H8Cl4 |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
2,4-dichloro-1-[(2,4-dichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7H,5H2 |
InChI Key |
WVWJQTPTXDYDCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


